Tetrapropylammonium formate

Ion Chromatography Method Development Tetraalkylammonium Separation

Non-volatile phosphate buffers cause ion suppression, source fouling, and high background in LC-MS. Tetrapropylammonium formate solves this as a volatile, mass-spectrometry-compatible additive. - Eliminates MS inlet contamination and signal suppression vs. halide or phosphate salts - Intermediate alkyl chain length provides unique selectivity distinct from C2 (tetraethyl) or C4 (tetrabutyl) analogs - Also functions as a structure-directing agent (MFI zeolite synthesis) and ionic liquid precursor with thermolabile formate counter-ion for clean removal

Molecular Formula C13H29NO2
Molecular Weight 231.37 g/mol
CAS No. 71929-22-1
Cat. No. B12647493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapropylammonium formate
CAS71929-22-1
Molecular FormulaC13H29NO2
Molecular Weight231.37 g/mol
Structural Identifiers
SMILESCCC[N+](CCC)(CCC)CCC.C(=O)[O-]
InChIInChI=1S/C12H28N.CH2O2/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1-3/h5-12H2,1-4H3;1H,(H,2,3)/q+1;/p-1
InChIKeyLENBOWGJEQXFCI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrapropylammonium Formate: Chemical Identity and Procurement


Tetrapropylammonium formate is a quaternary ammonium salt composed of a tetrapropylammonium cation and a formate anion . It is a volatile salt commonly employed as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography (SFC) to improve peak shape and separation selectivity for ionic or highly polar analytes . Unlike non-volatile phosphate buffers, its use prevents ion suppression and contamination of the mass spectrometer source, making it a critical component for sensitive and robust analytical methods .

Tetrapropylammonium Formate: Key Differentiators from Analogs


The assumption that other quaternary ammonium formates or halides can be freely substituted for tetrapropylammonium formate is not supported by evidence. Differences in the alkyl chain length of the cation (e.g., tetraethyl- vs. tetrabutyl-) drastically alter physicochemical properties, leading to significant and measurable differences in chromatographic selectivity , interfacial adsorption , and hydrophobicity . These variations directly impact method development, resolution, and the ultimate success of a separation or synthesis, making specific compound selection a necessity for reproducible and predictable scientific outcomes.

Tetrapropylammonium Formate: Comparative Evidence vs. Structural Analogs


Chromatographic Selectivity Among Tetraalkylammonium Ions

In ion chromatography, the tetrapropylammonium ion exhibits a distinct retention time compared to other quaternary ammonium cations, allowing for its selective identification and quantification in complex mixtures. Using a Shodex IC YK-421 column with a mobile phase of 2.5 mM HNO3 aq./CH3CN=30/70, tetrapropylammonium elutes at a unique position, well-separated from tetramethylammonium, tetraethylammonium, tetrabutylammonium, tetrapentylammonium, and tetrahexylammonium . This differential retention is a direct consequence of its specific hydrophobic and ionic interactions with the stationary phase, which are finely tuned by its intermediate chain length.

Ion Chromatography Method Development Tetraalkylammonium Separation

Intermediate Hydrophobicity Compared to Ethyl and Butyl Analogs

The hydrophobic character of the tetrapropylammonium cation is intermediate in strength within the series of tetraalkylammoniums. Using a 1-propanol probing methodology, the hydrophobicity of the tetrabutylammonium cation was found to be twice as strong as that of the tetrapropylammonium cation in aqueous solution . This quantifiable difference positions tetrapropylammonium as a crucial option when a balanced hydrophobic-hydrophilic character is required, avoiding the excessive lipophilicity of tetrabutylammonium and the lower hydrophobicity of tetraethylammonium.

Ionic Liquids Solvation Hydrophobic Effect

Water Structuring and Osmotic Coefficient Differences

The effect of tetrapropylammonium salts on water structure is distinct from that of smaller or larger quaternary ammonium analogs, as quantified by osmotic coefficient measurements. For chloride salts in dilute aqueous solutions (<1 m), the osmotic coefficients follow the order Bu4N+ > Pr4N+ > Et4N+ > Me4N+, indicating that tetrapropylammonium induces a greater degree of water structuring than tetramethyl- and tetraethylammonium, but less than tetrabutylammonium . This intermediate 'structure-making' property is a measurable thermodynamic consequence of its specific ion size and hydration sphere.

Physical Chemistry Solution Thermodynamics Electrolyte Behavior

Interfacial Adsorption vs. Tetramethylammonium

The behavior of tetrapropylammonium ions at interfaces differs significantly from that of tetramethylammonium ions. Studies have shown that while tetramethylammonium ions do not detectably adsorb to the air-water interface and primarily alter bulk water structure, tetrapropylammonium ions (along with tetrabutylammonium) clearly adsorb to the interface . This is a qualitative and functional difference that distinguishes the longer-chain cations from their smaller counterparts.

Surface Chemistry Adsorption Electrokinetics

Tetrapropylammonium Formate: Key Application Scenarios


LC-MS and SFC Method Development for Polar Analytes

Tetrapropylammonium formate is the preferred volatile salt additive when developing robust LC-MS and SFC methods for the separation of polar, ionic, or basic compounds. Its use is mandated by the need for low mass spectral background and compatibility with electrospray ionization (ESI) sources . Unlike non-volatile buffers, it does not foul the MS inlet or cause ion suppression. Its intermediate hydrophobicity, as established by its chromatographic behavior and solvation properties , provides a unique balance for method optimization, offering different selectivity compared to tetraethylammonium or tetrabutylammonium salts.

Ionic Liquid and Designer Solvent Property Tuning

In the formulation of ionic liquids and deep eutectic solvents, tetrapropylammonium formate offers a precisely controlled, intermediate level of hydrophobicity and water-structuring ability. Its properties, which are quantifiably distinct from those of tetramethylammonium, tetraethylammonium, and tetrabutylammonium salts , allow researchers to dial in specific solution characteristics such as viscosity, phase behavior, and solute partitioning. This is crucial for applications in catalysis, gas capture, and electrochemical devices where predictable solvent properties are essential.

Structure-Directing Agent for Zeolite and Microporous Materials

The tetrapropylammonium cation is a well-established structure-directing agent (SDA) in the hydrothermal synthesis of zeolites, most notably for the MFI framework (ZSM-5) . While the cation is the active template, the selection of the formate counter-ion can be advantageous over halides (e.g., bromide, iodide) in certain synthetic routes due to the ease of its subsequent thermal removal (thermolysis) without leaving behind corrosive or non-volatile inorganic residues that could affect the final material's properties.

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